molecular formula C22H14Cl2N2O5 B4316644 6,8-dichloro-N-(4-methoxyphenyl)-3-nitrodibenzo[b,f]oxepine-1-carboxamide

6,8-dichloro-N-(4-methoxyphenyl)-3-nitrodibenzo[b,f]oxepine-1-carboxamide

Cat. No.: B4316644
M. Wt: 457.3 g/mol
InChI Key: CKVLKZFQJFSZAG-UHFFFAOYSA-N
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Description

6,8-dichloro-N-(4-methoxyphenyl)-3-nitrodibenzo[b,f]oxepine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes dichloro, methoxyphenyl, nitro, and dibenzo[b,f]oxepine groups. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Chemical Reactions Analysis

6,8-dichloro-N-(4-methoxyphenyl)-3-nitrodibenzo[b,f]oxepine-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenation or nitration, leading to the formation of different derivatives. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, researchers are exploring its potential as a therapeutic agent for various diseases. Additionally, it has applications in the industry as a precursor for the synthesis of advanced materials .

Mechanism of Action

The mechanism of action of 6,8-dichloro-N-(4-methoxyphenyl)-3-nitrodibenzo[b,f]oxepine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation .

Properties

IUPAC Name

1,3-dichloro-N-(4-methoxyphenyl)-9-nitrobenzo[b][1]benzoxepine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl2N2O5/c1-30-16-5-3-14(4-6-16)25-22(27)18-10-15(26(28)29)11-20-17(18)7-2-12-8-13(23)9-19(24)21(12)31-20/h2-11H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKVLKZFQJFSZAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C3C=CC4=C(C(=CC(=C4)Cl)Cl)OC3=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6,8-dichloro-N-(4-methoxyphenyl)-3-nitrodibenzo[b,f]oxepine-1-carboxamide
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6,8-dichloro-N-(4-methoxyphenyl)-3-nitrodibenzo[b,f]oxepine-1-carboxamide
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6,8-dichloro-N-(4-methoxyphenyl)-3-nitrodibenzo[b,f]oxepine-1-carboxamide
Reactant of Route 4
6,8-dichloro-N-(4-methoxyphenyl)-3-nitrodibenzo[b,f]oxepine-1-carboxamide
Reactant of Route 5
6,8-dichloro-N-(4-methoxyphenyl)-3-nitrodibenzo[b,f]oxepine-1-carboxamide
Reactant of Route 6
6,8-dichloro-N-(4-methoxyphenyl)-3-nitrodibenzo[b,f]oxepine-1-carboxamide

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